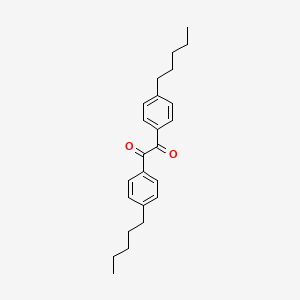
Cyclooctyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctyl 2-methylpropanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclooctyl 2-methylpropanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, cyclooctanol reacts with 2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for easier separation of the product from the catalyst and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctyl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, yielding cyclooctanol and 2-methylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Cyclooctanol and 2-methylpropanoic acid.
Reduction: Cyclooctanol.
Transesterification: A new ester and alcohol.
Applications De Recherche Scientifique
Cyclooctyl 2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems as a fragrance or pheromone component.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the synthesis of specialty chemicals and fragrances.
Mécanisme D'action
The mechanism of action of cyclooctyl 2-methylpropanoate primarily involves its hydrolysis to release cyclooctanol and 2-methylpropanoic acid. The ester bond is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This process can occur in biological systems, leading to the release of the active components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentyl 2-methylpropanoate
- Cyclohexyl 2-methylpropanoate
- Cycloheptyl 2-methylpropanoate
Uniqueness
Cyclooctyl 2-methylpropanoate is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with biological systems.
Propriétés
Numéro CAS |
91165-04-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
cyclooctyl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O2/c1-10(2)12(13)14-11-8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
NFJWHSVZRBSBDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)
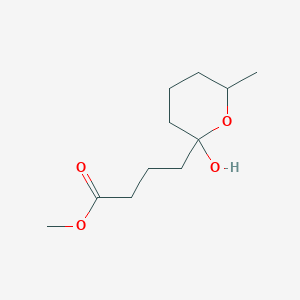
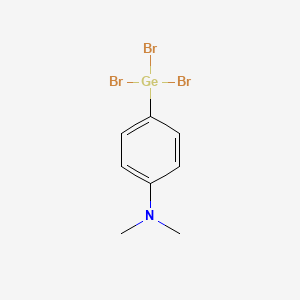
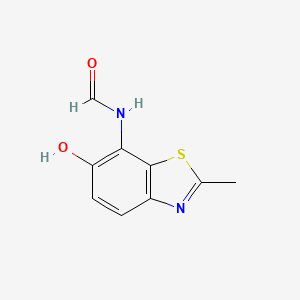
![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)

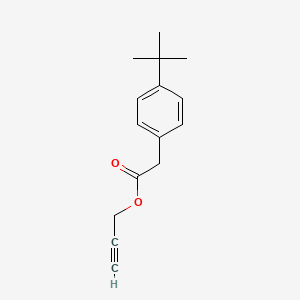
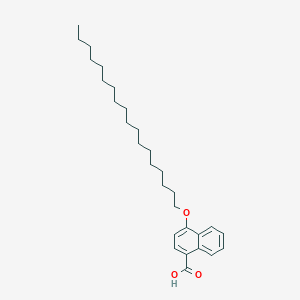
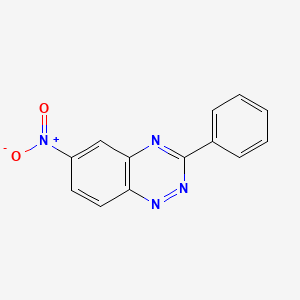
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)
